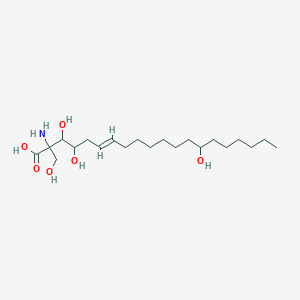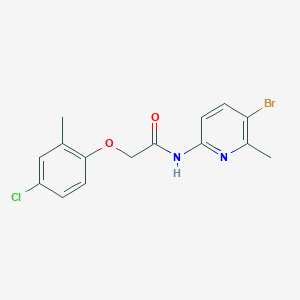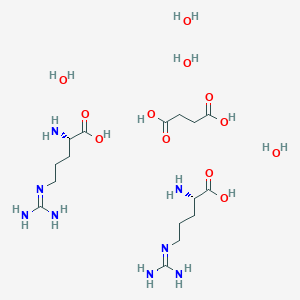
DL-Arginine, butanedioate (2:1), tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Arginine, butanedioate (2:1), tetrahydrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a salt of the amino acid arginine and butanedioic acid and is commonly used in laboratory experiments.
作用机制
The mechanism of action of DL-Arginine, butanedioate (2:1), tetrahydrate is related to its role as a substrate for arginase. Arginase is an enzyme that converts arginine to ornithine, which is then used in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their synthesis is regulated by the availability of arginine. DL-Arginine, butanedioate (2:1), tetrahydrate provides a source of arginine for arginase, which can then regulate polyamine synthesis.
Biochemical and Physiological Effects:
DL-Arginine, butanedioate (2:1), tetrahydrate has several biochemical and physiological effects. It is known to increase the production of nitric oxide, which is a potent vasodilator. This effect can help to regulate blood pressure and improve blood flow to tissues. Additionally, this compound has been shown to have anti-inflammatory effects, which can help to reduce inflammation and promote wound healing.
实验室实验的优点和局限性
One of the primary advantages of DL-Arginine, butanedioate (2:1), tetrahydrate is its availability and ease of synthesis. This compound is relatively inexpensive and can be synthesized in a laboratory setting. Additionally, it has a wide range of applications in various fields, including biochemistry and physiology.
One of the limitations of this compound is related to its stability. DL-Arginine, butanedioate (2:1), tetrahydrate is known to be hygroscopic, which means that it can absorb moisture from the air and become unstable. This can make it difficult to store and transport the compound.
未来方向
There are several future directions for research related to DL-Arginine, butanedioate (2:1), tetrahydrate. One area of interest is related to its potential use as a therapeutic agent for the treatment of various diseases. This compound has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as arthritis and colitis.
Another area of interest is related to its role in the regulation of blood pressure. DL-Arginine, butanedioate (2:1), tetrahydrate has been shown to increase the production of nitric oxide, which can help to regulate blood pressure. Further research is needed to determine the potential applications of this compound in the treatment of hypertension.
In conclusion, DL-Arginine, butanedioate (2:1), tetrahydrate is a compound with a wide range of scientific research applications. Its ease of synthesis and availability make it a valuable tool in laboratory experiments. Further research is needed to determine its potential applications as a therapeutic agent and its role in the regulation of blood pressure.
合成方法
DL-Arginine, butanedioate (2:1), tetrahydrate is synthesized by reacting arginine with butanedioic acid in a 2:1 molar ratio. The reaction is carried out in an aqueous solution and is followed by the addition of a drying agent to obtain the tetrahydrate form of the compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
DL-Arginine, butanedioate (2:1), tetrahydrate has a wide range of scientific research applications. One of its primary applications is in the field of biochemistry, where it is used as a substrate for the enzyme arginase. It is also used in studies related to the synthesis of nitric oxide, which is a potent vasodilator. Additionally, this compound is used in studies related to the regulation of blood pressure, wound healing, and immune system function.
属性
CAS 编号 |
129505-32-4 |
|---|---|
产品名称 |
DL-Arginine, butanedioate (2:1), tetrahydrate |
分子式 |
C16H42N8O12 |
分子量 |
538.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate |
InChI |
InChI=1S/2C6H14N4O2.C4H6O4.4H2O/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8;;;;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,5,6)(H,7,8);4*1H2/t2*4-;;;;;/m00...../s1 |
InChI 键 |
SOIPXPAGTSWHMW-XKQYSACFSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
同义词 |
Arg HHA arginine hemisuccinate hemisuccinic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



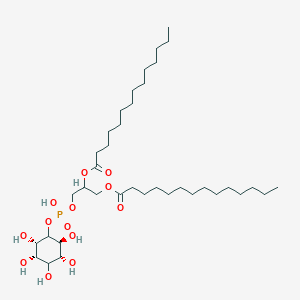
![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)
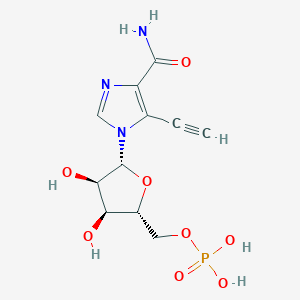
![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)
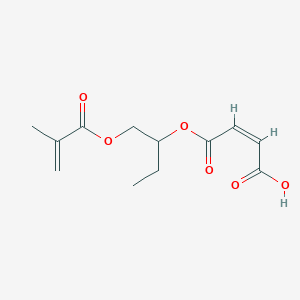
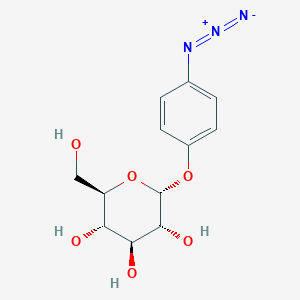
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
